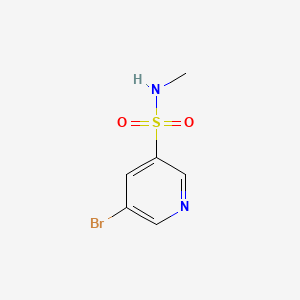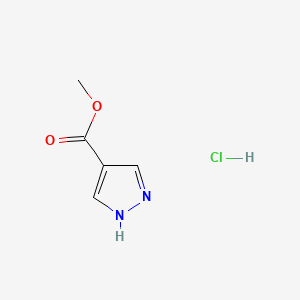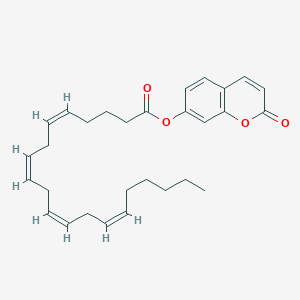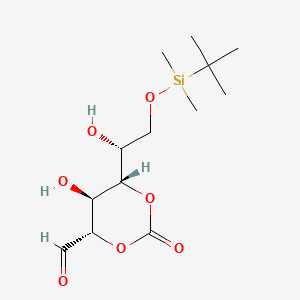
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methyl-2-propenylazetidin-1-one or 2-APA and has a molecular formula of C8H13NO.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. In addition, 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have potential applications in the field of material science, as it can be used as a monomer for the synthesis of polymers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to some cell lines, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI). One of the potential areas of research is the development of new antibiotics based on this compound. Another potential area of research is the use of this compound as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of material science.
Synthesemethoden
The synthesis of 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-2-propenylamine with phosgene. This reaction produces 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) as the final product. Another method involves the reaction of 2-methyl-2-propenylamine with chloroacetyl chloride followed by cyclization with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent. In addition, 2-Azetidinone, 1-(2-methyl-2-propenyl)-(9CI) has been found to have potential applications in the field of material science, as it can be used as a monomer for the synthesis of polymers.
Eigenschaften
CAS-Nummer |
172326-86-2 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.171 |
IUPAC-Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI-Schlüssel |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1CCC1=O |
Synonyme |
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



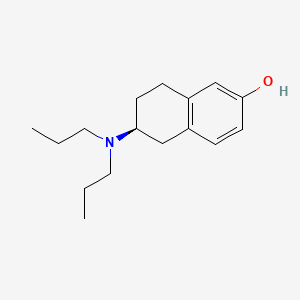
![1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one](/img/structure/B575608.png)
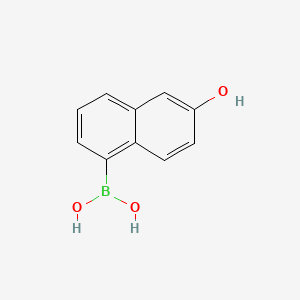
![Naphtho[2,3-D][1,3]thiazole-2-carbaldehyde](/img/structure/B575610.png)
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)

